molecular formula C16H14N6O B5500489 7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B5500489
M. Wt: 306.32 g/mol
InChI Key: ZERJWHMVVBFDJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves heterocyclization processes. For example, Davoodnia et al. (2008) described the preparation of new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through a series of reactions starting from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, leading to the formation of the core triazolopyrimidine structure (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been extensively studied, with X-ray crystallography being a common method for determining the geometry and conformation of these molecules. Sirakanyan et al. (2016) synthesized derivatives of a new heterocyclic system, confirming their structure through X-ray analysis, highlighting the diverse possibilities for substituting and modifying the core structure for different chemical properties (Sirakanyan, Spinelli, Geronikaki, Kartsev, Hakobyan, & Hovakimyan, 2016).

Chemical Reactions and Properties

Chemical reactions involving triazolopyrimidines can include nucleophilic displacements, cyclocondensations, and regioselective alkylations. These reactions are critical for the synthesis of various derivatives with potential biological activities. Islam, Ashida, and Nagamatsu (2008) explored regioselective N- and O-alkylation of triazolopyrimidines, demonstrating the versatility of these compounds in chemical synthesis (Islam, Ashida, & Nagamatsu, 2008).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the core structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, are determined by the structural features of the triazolopyrimidine derivatives. Compounds like those synthesized by Farghaly and Hassaneen (2013) have been evaluated for their antimicrobial activities, demonstrating the potential for these compounds to serve as leads for the development of new therapeutic agents (Farghaly & Hassaneen, 2013).

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antifungal Properties

Compounds incorporating the triazolopyrimidine moiety, akin to the structure you're interested in, have been synthesized and tested for their antimicrobial activities. For instance, Abu‐Hashem and Gouda (2017) synthesized novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety and evaluated their antimicrobial potential. These compounds showed promising results against various microbial strains, suggesting potential applications in developing new antimicrobial agents (A. Abu‐Hashem & M. Gouda, 2017).

Anticancer Activities

The triazolopyrimidine scaffold has also been investigated for its potential anticancer activities. Synthesis and anticancer activity assessments of novel pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural features with your compound of interest, have revealed that some derivatives exhibit promising anticancer properties against various human cancer cell lines (Zhibin Luo et al., 2019). These findings underscore the relevance of such compounds in the search for new anticancer agents.

Synthesis and Structural Analysis

The chemical synthesis and structural elucidation of compounds featuring the triazolopyrimidine core have been detailed in several studies. For example, Davoodnia et al. (2008) reported the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, demonstrating the versatility of synthetic approaches to access this class of compounds (A. Davoodnia et al., 2008). Such synthetic methodologies could be applicable to the compound you are interested in, facilitating its preparation for further studies.

properties

IUPAC Name

11-propyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-2-7-21-8-5-13-12(15(21)23)10-18-16-19-14(20-22(13)16)11-4-3-6-17-9-11/h3-6,8-10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERJWHMVVBFDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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